Betamethasone butyrate propionate

Overview

Description

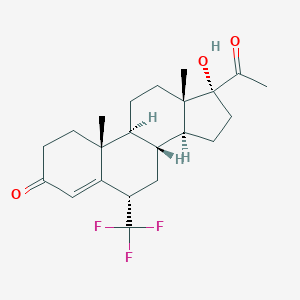

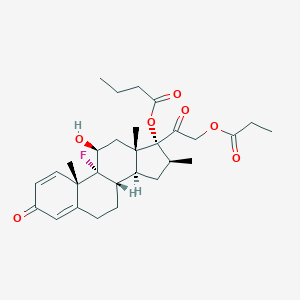

Betamethasone butyrate propionate (BBP) is a synthetic glucocorticoid used in dermatology, primarily for its anti-inflammatory, immunosuppressive, and metabolic actions. It is a potent corticosteroid that is applied topically to reduce chronic inflammation and autoimmune reactions by binding to specific intracellular glucocorticoid receptors and modifying gene expression .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of BBP, it is related to betamethasone dipropionate, which is synthesized from betamethasone through acid catalysis cyclization, selective hydrolysis, and 21-acylation. The synthesis process is reported to be simple, easy to control, and suitable for industrial production, with a high yield and purity .

Molecular Structure Analysis

BBP's molecular structure allows it to interact with glucocorticoid receptors and influence DNA to modify gene expression. This interaction induces the synthesis of anti-inflammatory proteins and inhibits the synthesis of inflammatory mediators .

Chemical Reactions Analysis

The data does not provide explicit details on the chemical reactions involving BBP. However, it is known that BBP and other corticosteroids undergo metabolic transformations in the body, leading to the formation of various metabolites .

Physical and Chemical Properties Analysis

BBP's physical stability was evaluated when mixed with a heparinoid oily cream (HPOC). The study found that layer separation occurred in all mixtures, with the separation being more advanced in mixtures containing propylene glycol and surfactant from two generic BBPO formulations. This suggests that the physical properties of BBP can be affected by the presence of other excipients in topical formulations .

Metabolism and Protein Binding in Rats and Rabbits

The metabolism of BBP was studied in rats and rabbits, revealing that high ratios of unchanged BBP were observed in the epidermis and dermis after topical application. The main metabolites in plasma were identified as BM-17•B and BM-21•B. The study also found that the plasma protein binding ratios of BBP were high, indicating a strong affinity for plasma proteins .

Absorption, Distribution, and Excretion in Rats and Rabbits

The systemic availability of BBP after dermal application was found to be low in male rats and higher in female rats and male rabbits. The maximum tissue radioactivity was observed in the liver, kidney, adrenal gland, seminal vesicle, and urinary bladder. The study also noted that the placental transfer of BBP occurred in pregnant rats .

Comparative Study of Immunomodulatory Effects

A comparative study of BBP, vitamin D3 derivatives, and cyclosporine on human lymphocyte proliferation stimulated with a superantigen showed that BBP had a higher IC50 value in superantigen-stimulated cells compared to concanavalin A-stimulated cells. This suggests that bacterial superantigens might attenuate the therapeutic efficacy of BBP in patients with immunological disorders .

Case Studies and Relevant Studies

The provided data does not include specific case studies. However, the studies referenced provide insights into the pharmacodynamics, stability, and metabolic fate of BBP in various biological systems, which are relevant to understanding its therapeutic efficacy and safety profile .

Scientific Research Applications

1. Stability in Combination Therapies

Betamethasone Butyrate Propionate Ointment (BBPO) is often prescribed with a base or moisturizing cream. A study by Yamamoto et al. (2018) investigated the physical stability of BBPO mixtures with heparinoid oily cream (HPOC). It was found that layer separation occurred in all mixtures, with the separation attributed to the propylene glycol and surfactant content of the BBPO formulations. This research highlights the importance of considering excipients in selecting formulations for mixtures of skin preparations (Yamamoto et al., 2018).

2. Treatment of Scalp Psoriasis

In a study by Okubo et al. (2014), a combination therapy using maxacalcitol lotion and this compound lotion (BBP) was used to treat scalp psoriasis. Patients were divided into groups receiving different durations of combination therapy, with significant improvements observed in skin symptoms. The study suggests an 8-week combination therapy as preferable in severe cases (Okubo et al., 2014).

3. Comparative Potency and Clinical Trials

Gibson et al. (1982) conducted a study to evaluate the potencies of various diluted and undiluted proprietary corticosteroid ointments, including this compound, using the vasoconstrictor assay technique. The study offers insights into the relative clinical potencies of these ointments (Gibson et al., 1982).

4. Penetration Through Human Epidermis

A study by Osamura (1982) compared the penetration of various topical corticosteroids, including this compound, through human epidermis. The results indicated that lipid solubility of each corticosteroid correlated well with skin penetration, providing valuable information for their clinical effectiveness (Osamura, 1982).

5. Anti-Inflammatory Properties

Dipasquale et al. (1970) compared betamethasone 17-benzoate and 6α,9α difluoroprednisolone 21-acetate 17-butyrate to other corticosteroids in anti-inflammatory assays. The findings indicate that these compounds are potent anti-inflammatory corticosteroids, contributing to the understanding of their pharmacological properties (Dipasquale et al., 1970).

Mechanism of Action

Target of Action

Betamethasone butyrate propionate (BBP) is a synthetic corticosteroid that primarily targets the glucocorticoid receptor (GR) . The GR is a type of nuclear receptor that is present inside almost every cell in the body and regulates genes controlling the development, metabolism, and immune response .

Mode of Action

Upon binding to the GR, BBP acts as an agonist, stimulating the receptor and triggering a series of intracellular events . This interaction leads to changes in gene expression, resulting in the suppression of inflammatory and immune responses . It’s worth noting that BBP has potent glucocorticoid activity and negligible mineralocorticoid activity .

Biochemical Pathways

It is known that glucocorticoids like bbp can decrease inflammation by diminishing the release of leukocytic acid hydrolases, preventing macrophage accumulation at inflamed sites, interfering with leukocyte adhesion to the capillary wall, reducing capillary membrane permeability, reducing complement components, inhibiting histamine and kinin release, and interfering with the formation of scar tissue .

Pharmacokinetics

Like other corticosteroids, it is expected that bbp would be metabolized in the liver via the cyp3a4 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would impact its bioavailability, which in turn would affect its therapeutic efficacy and potential side effects.

Result of Action

BBP exerts strong anti-inflammatory activity at the site of inflammation without causing significant topical or systemic side effects .

Safety and Hazards

When handling Betamethasone butyrate propionate, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers Several papers have been published on this compound. For instance, a study was done using 0.05% this compound cream, a purported potency class II corticosteroid, and 0.01% hydrocortisone butyrate, a purported potency class III corticosteroid to determine their respective ED50 and Emax values . Another study evaluated the physical stability of a mixture of four this compound ointment formulations and heparinoid oily cream .

properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOWJCTXWVWLLC-REGDIAEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022671 | |

| Record name | Betamethasone butyrate propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5534-02-1 | |

| Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxobutoxy)-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone butyrate propionate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone butyrate propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13, 16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15, 16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE BUTYRATE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50FH5AG9RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

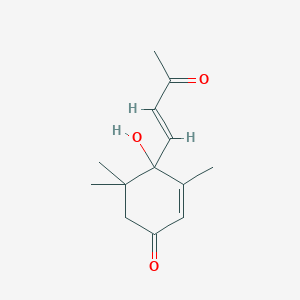

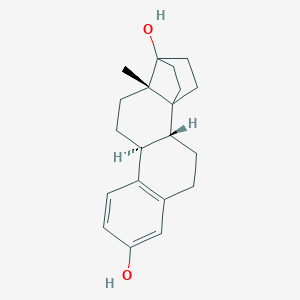

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does betamethasone butyrate propionate exert its anti-inflammatory effects?

A1: this compound acts by binding to glucocorticoid receptors in the cytoplasm of cells, particularly inflammatory cells. This complex then translocates to the nucleus and influences gene expression, leading to the downregulation of pro-inflammatory mediators like cytokines and chemokines, and the upregulation of anti-inflammatory proteins. [, ]

Q2: What makes this compound a potent topical corticosteroid?

A2: The chemical structure of BBP contributes to its potency. The butyrate and propionate ester groups enhance its lipophilicity, enabling better penetration through the stratum corneum and increasing its residence time in the skin. [, ]

Q3: How effective is this compound in treating atopic dermatitis?

A3: Clinical studies indicate that BBP significantly improves symptoms of atopic dermatitis, including lichenification, chronic papules, erythema, and pruritus. Notably, an intermittent sequential therapy combining BBP with tacrolimus demonstrated superior efficacy compared to BBP combined with emollients. [, , ]

Q4: Can this compound be used in combination with other treatments for psoriasis?

A4: Yes, BBP is often used in combination therapies for psoriasis. Clinical trials demonstrate that combining topical BBP with calcipotriol, a vitamin D3 derivative, shows greater efficacy compared to either monotherapy, particularly in reducing pustules and improving symptom scores in palmoplantar pustulosis. [, , ]

Q5: Are there any concerns regarding the use of this compound in patients with pre-existing conditions?

A5: Research suggests caution is warranted when using BBP in certain situations. For instance, topical application of BBP was found to exacerbate pressure ulcers in mice following cutaneous ischemia-reperfusion injury, possibly by aggravating oxidative stress and influencing immune cell populations. []

Q6: What are some potential adverse effects associated with this compound use?

A6: While generally safe for topical use, potential adverse effects of BBP include skin atrophy, telangiectasia, hypopigmentation, and acneiform eruptions. Systemic absorption, though minimal, can lead to adrenal suppression, particularly with prolonged use or high doses. [, , ]

Q7: Can this compound trigger allergic contact dermatitis?

A7: Yes, although uncommon, allergic contact dermatitis to BBP has been reported. Patch testing is crucial for diagnosis, and alternative treatments should be considered in such cases. Cross-reactivity with other corticosteroids should be assessed. [, ]

Q8: Are there any reported cases of unexpected adverse events related to this compound?

A8: Research describes cases where BBP application coincided with unexpected outcomes. In one instance, a patient receiving contact immunotherapy for alopecia developed vitiliginous lesions while using topical BBP. While a causal link wasn't definitively established, the potential for BBP to influence immune responses in susceptible individuals is suggested. []

Q9: How is this compound absorbed and metabolized in the body?

A9: Following topical application, BBP exhibits limited systemic absorption due to its lipophilic nature. It undergoes hydrolysis in the skin to betamethasone and its metabolites, which are then systemically absorbed and metabolized primarily in the liver. [, ]

Q10: How stable is this compound in different formulations?

A10: Research has investigated the stability of BBP in various formulations. One study explored the impact of mixing BBP ointment with moisturizing creams and found that while preservative concentrations were affected, no microbial contamination was observed after storage. Thorough mixing is crucial to maintain preservative efficacy in such admixtures. []

Q11: What are some areas of ongoing research related to this compound?

A11: Ongoing research includes investigating novel drug delivery systems for BBP, such as nanoparticles or liposomes, to improve its efficacy, reduce side effects, and enhance patient compliance. Additionally, studies are exploring the potential of BBP in combination with other therapies for various dermatological conditions. [, ]

Q12: Are there any biomarkers being investigated to predict treatment response or side effects of this compound?

A12: While specific biomarkers for BBP efficacy or side effects are still under investigation, research has shown that circulating Th17 cell levels fluctuate in psoriatic patients treated with a combination of BBP and calcipotriol. Further research is needed to determine the clinical significance of this finding. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.